molecular formula C18H18N4O B7433887 N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

Cat. No. B7433887
M. Wt: 306.4 g/mol
InChI Key: HJQSACDCUNKSKT-UHFFFAOYSA-N
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Description

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, also known as IPB, is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. These studies have shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of these disorders.

Mechanism of Action

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide exerts its therapeutic effects through its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to interact with various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. Additionally, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have anti-inflammatory effects, which can reduce inflammation in the body and improve overall health.

Advantages and Limitations for Lab Experiments

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide. One area of research could focus on further understanding its mechanism of action and potential side effects. Another area of research could focus on its potential use in combination with other drugs for cancer treatment. Additionally, further research could explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, its potential for use in the treatment of cancer and neurological disorders makes it a promising candidate for further research.

Synthesis Methods

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of potassium carbonate, followed by the reaction with 3-pyridinecarboxylic acid. Another method involves the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of a palladium catalyst, followed by the reaction with 3-pyridinecarboxylic acid. Both of these methods have been successful in synthesizing N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.

properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(5-1-3-15-4-2-10-19-13-15)21-16-6-8-17(9-7-16)22-12-11-20-14-22/h2,4,6-14H,1,3,5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQSACDCUNKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

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